

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-iodopyridine

Cat. No.: B1358552

[Get Quote](#)

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science. [1] The pyridine core is a prevalent motif in numerous biologically active molecules, and the presence of halogen substituents provides reactive handles for constructing complex molecular architectures through various cross-coupling reactions. [2] **3-Chloro-5-iodopyridine** (CAS No: 77332-90-2) is a particularly strategic intermediate. [3][4][5] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, sequential functionalization, offering chemists precise control over molecular design. The C-I bond is more susceptible to oxidative addition in transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira coupling) than the more robust C-Cl bond, enabling the iodine to be replaced first, leaving the chlorine available for a subsequent transformation. This inherent chemical orthogonality is a key reason for its utility in multi-step syntheses aimed at discovering new therapeutic agents and functional materials. [1][6]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its application in any experimental setting. The key identifiers and properties for **3-Chloro-5-iodopyridine** are summarized below.

Table 1: Core Properties and Identifiers of 3-Chloro-5-iodopyridine

Property	Value	Source(s)
CAS Number	77332-90-2	[3][4][5]
Molecular Formula	C ₅ H ₃ ClIN	[3][5]
Molecular Weight	239.44 g/mol	[3][5]
IUPAC Name	3-chloro-5-iodopyridine	[5]
Appearance	Solid (form)	[3]
SMILES String	Clc1cncc(I)c1	[3][4]
InChI Key	JZMJGLPDACZKBC-UHFFFAOYSA-N	[3][5]

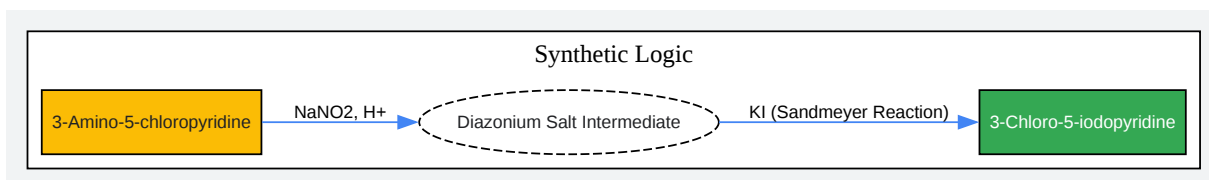
Diagram 1: Chemical Structure of 3-Chloro-5-iodopyridine

Caption: 2D structure of **3-Chloro-5-iodopyridine**.

Synthesis and Reactivity Insights

The synthesis of **3-Chloro-5-iodopyridine** typically leverages readily available pyridine precursors. While multiple specific routes exist, a common strategy involves the iodination of a corresponding chloropyridine derivative. An illustrative synthetic approach is the aromatic Finkelstein reaction, where a bromo-precursor is converted to the iodo-compound using a copper catalyst.^[7] Another powerful method is the Sandmeyer reaction, starting from an amino-substituted chloropyridine.

Diagram 2: Generalized Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for synthesis via a Sandmeyer reaction.

Exemplary Protocol: Synthesis via Diazotization-Iodination

This protocol is a representative methodology based on well-established Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.

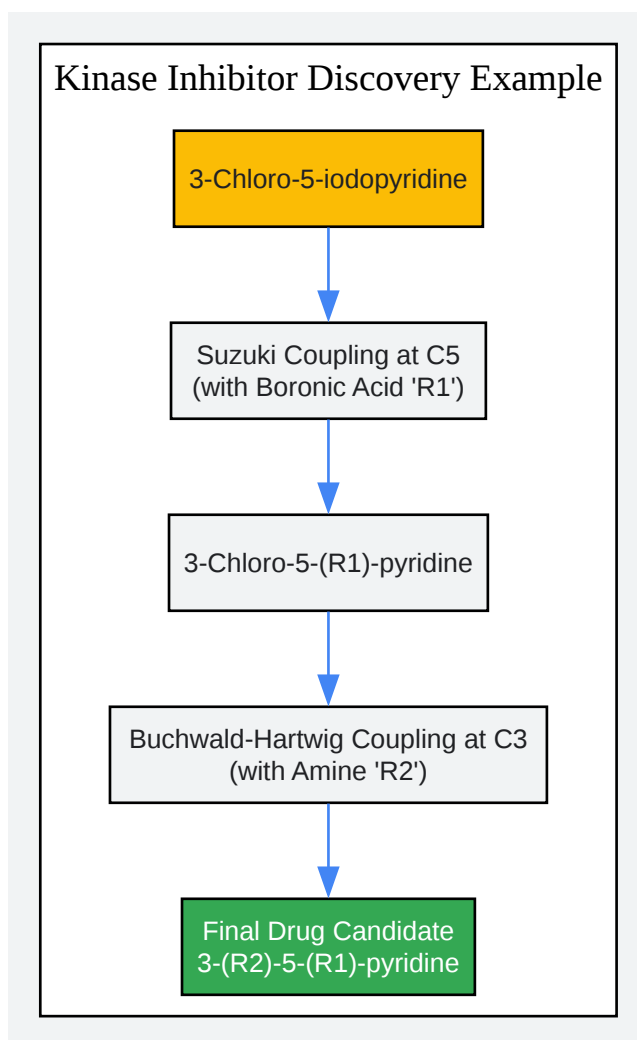
- **Preparation:** In a three-necked flask maintained at 0-5°C using an ice bath, dissolve 3-Amino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).
- **Diazotization:** Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) dropwise to the stirred mixture. Maintain the temperature below 5°C to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
- **Iodination:** In a separate vessel, prepare a solution of potassium iodide (KI) in water. Slowly add the previously prepared diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.
- **Work-up and Isolation:** After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic extracts, wash with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **3-Chloro-5-iodopyridine**.

Applications in Drug Discovery and Materials Science

The true value of **3-Chloro-5-iodopyridine** lies in its role as a versatile scaffold for building molecular complexity. Its dihalogenated nature is ideal for programmed, site-selective cross-coupling reactions.

- **Pharmaceutical Intermediates:** This compound is a critical building block for synthesizing a wide range of potential therapeutic agents.^[1] By sequentially reacting the iodo and then the chloro positions, medicinal chemists can introduce different molecular fragments to explore structure-activity relationships (SAR) for targets in oncology, neuroscience, and infectious diseases.^{[2][6]}
- **Agrochemicals:** The pyridine heterocycle is a key component in many modern pesticides and herbicides. **3-Chloro-5-iodopyridine** can be used to construct novel agrochemicals designed for enhanced crop protection and greater target specificity.^[1]
- **Materials Science:** The rigid, aromatic structure of the pyridine ring makes it a candidate for incorporation into advanced functional materials. Its derivatives are being explored in the synthesis of organic semiconductors, conductive polymers, and components for optoelectronic devices.^[1]

Diagram 3: Role in a Drug Discovery Workflow



[Click to download full resolution via product page](#)

Caption: Use of **3-Chloro-5-iodopyridine** in sequential cross-coupling.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of **3-Chloro-5-iodopyridine** is paramount for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.[8]

Representative Protocol: Purity Analysis by HPLC

This is a generalized method based on the analysis of similar halogenated pyridines and requires validation for specific instrumentation.[8][9]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point for isocratic elution could be 70:30 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μ m syringe filter prior to injection.
- Injection Volume: 10 μ L.
- Data Analysis: The purity is determined by calculating the area percentage of the main analyte peak relative to the total peak area in the chromatogram. Identity can be confirmed by comparing the retention time to that of a certified reference standard.

Safety, Handling, and Storage

Proper handling of **3-Chloro-5-iodopyridine** is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful management.

- Hazard Identification:
 - GHS Pictogram: GHS07 (Exclamation mark).[3]
 - Signal Word: Warning.[3]
 - Hazard Statements: H302 (Harmful if swallowed).[3][5] Additional potential hazards based on similar compounds include skin, eye, and respiratory irritation (H315, H319, H335).
- Precautions for Safe Handling:

- Work in a well-ventilated area or under a chemical fume hood.[10]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
- Avoid breathing dust or vapors.
- Wash hands thoroughly after handling.[10][11]
- Conditions for Safe Storage:
 - Store in a tightly closed container in a cool, dry place.[10]
 - Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-5-iodopyridine, identified by CAS number 77332-90-2, is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined physicochemical properties, coupled with a predictable and highly useful reactivity profile, make it an indispensable building block in drug discovery, agrochemical synthesis, and materials science. The ability to perform selective, sequential reactions at the chloro and iodo positions provides a clear and efficient path to complex target molecules. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can confidently and safely unlock the full synthetic potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 4. 3-Chloro-5-iodopyridine [[sobekbio.com](https://www.sobekbio.com)]
- 5. 3-Chloro-5-iodo-pyridine | C₅H₃ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. 3-Iodopyridine synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- 8. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 9. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 10. [tcichemicals.com](https://www.tcichemicals.com) [[tcichemicals.com](https://www.tcichemicals.com)]
- 11. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- 12. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Dihalogenated Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358552#3-chloro-5-iodopyridine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com